4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane
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Overview
Description
4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with trimethyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Lacks the phenylethyl group, resulting in different chemical and biological properties.
2-Phenylethyl-1,3-dioxane: Lacks the trimethyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4,6-Trimethyl-2-(2-phenylethyl)-1,3-dioxane is unique due to the presence of both trimethyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in various fields.
Properties
CAS No. |
5445-65-8 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-(2-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-12-11-15(2,3)17-14(16-12)10-9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
InChI Key |
RBAFKBYUFOEIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)CCC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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